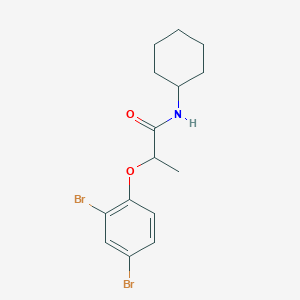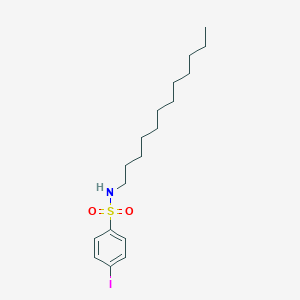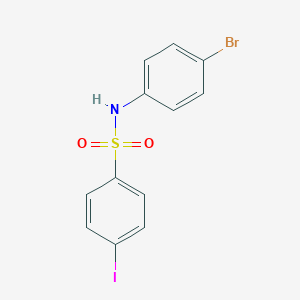
2-Methyl-8-quinolinyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolinyl benzenesulfonate (MQBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQBS is a fluorescent dye that has been extensively used as a probe for studying biological systems. It has been found to be useful in the detection of proteins, nucleic acids, and other biomolecules.
Mechanism of Action
2-Methyl-8-quinolinyl benzenesulfonate is a fluorescent dye that works by binding to biomolecules and emitting light when excited by a light source. The mechanism of action of 2-Methyl-8-quinolinyl benzenesulfonate involves the formation of a complex between the dye and the biomolecule. The complex is stabilized by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. When excited by a light source, the complex emits light at a specific wavelength, which can be detected and measured.
Biochemical and Physiological Effects:
2-Methyl-8-quinolinyl benzenesulfonate has been found to have minimal biochemical and physiological effects on living organisms. It has been shown to be non-toxic and non-carcinogenic. In vitro studies have shown that 2-Methyl-8-quinolinyl benzenesulfonate does not affect the viability or proliferation of cells. In vivo studies have shown that 2-Methyl-8-quinolinyl benzenesulfonate does not cause any adverse effects on the behavior or physiology of living organisms.
Advantages and Limitations for Lab Experiments
2-Methyl-8-quinolinyl benzenesulfonate has several advantages as a fluorescent probe for studying biological systems. It is highly sensitive and specific, which allows for the detection and measurement of biomolecules at low concentrations. It is also easy to use and can be incorporated into a wide range of experimental protocols. However, there are some limitations to the use of 2-Methyl-8-quinolinyl benzenesulfonate. It is not suitable for studying the behavior of certain biomolecules, such as lipids and carbohydrates. It is also limited by its spectral properties, which can make it difficult to distinguish between different fluorophores in complex biological systems.
Future Directions
There are several future directions for the use of 2-Methyl-8-quinolinyl benzenesulfonate in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease. 2-Methyl-8-quinolinyl benzenesulfonate has been shown to be useful in the detection of specific biomolecules associated with these diseases, and further research could lead to the development of more sensitive and specific diagnostic tests. Another potential application is in the development of new therapies for treating diseases. 2-Methyl-8-quinolinyl benzenesulfonate has been found to be useful in the delivery of drugs and other therapeutic agents to specific cells and tissues, and further research could lead to the development of more targeted and effective therapies. Finally, further research could lead to the development of new fluorescent probes based on the structure of 2-Methyl-8-quinolinyl benzenesulfonate, which could have even greater sensitivity and specificity for studying biological systems.
Conclusion:
In conclusion, 2-Methyl-8-quinolinyl benzenesulfonate (2-Methyl-8-quinolinyl benzenesulfonate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Methyl-8-quinolinyl benzenesulfonate is a fluorescent dye that has been extensively used as a probe for studying biological systems. It has been found to be useful in the detection of proteins, nucleic acids, and other biomolecules. The synthesis method of 2-Methyl-8-quinolinyl benzenesulfonate involves the reaction of 2-methyl-8-quinolinecarboxylic acid with benzenesulfonyl chloride in the presence of a base. 2-Methyl-8-quinolinyl benzenesulfonate has several advantages as a fluorescent probe for studying biological systems, but there are also some limitations to its use. Further research could lead to the development of new diagnostic tools, therapies, and fluorescent probes based on the structure of 2-Methyl-8-quinolinyl benzenesulfonate.
Synthesis Methods
The synthesis of 2-Methyl-8-quinolinyl benzenesulfonate involves the reaction of 2-methyl-8-quinolinecarboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is 2-Methyl-8-quinolinyl benzenesulfonate, which is isolated by filtration and purification.
Scientific Research Applications
2-Methyl-8-quinolinyl benzenesulfonate has been used extensively in scientific research as a fluorescent probe for studying biological systems. It has been found to be useful in the detection of proteins, nucleic acids, and other biomolecules. 2-Methyl-8-quinolinyl benzenesulfonate has been used to study the interactions between proteins and nucleic acids, the folding of proteins, and the dynamics of biological membranes. It has also been used to study the behavior of cells and tissues in living organisms.
properties
Molecular Formula |
C16H13NO3S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) benzenesulfonate |
InChI |
InChI=1S/C16H13NO3S/c1-12-10-11-13-6-5-9-15(16(13)17-12)20-21(18,19)14-7-3-2-4-8-14/h2-11H,1H3 |
InChI Key |
WWYPOCUFUFXXPA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



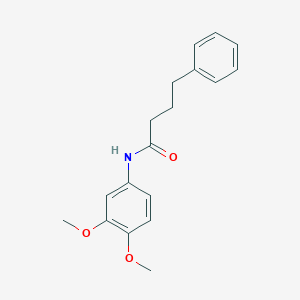
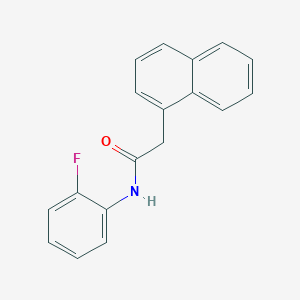
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)
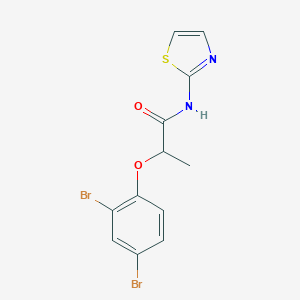
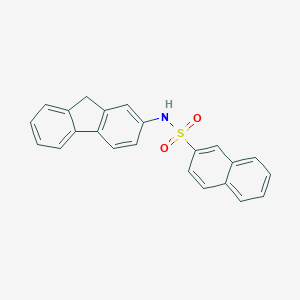
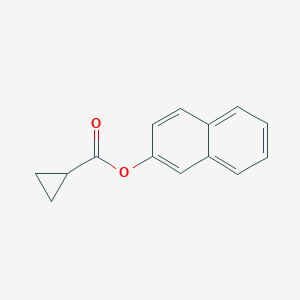
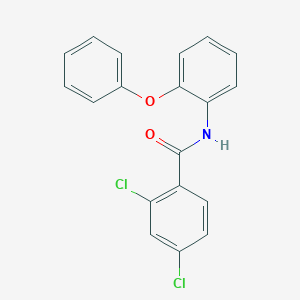
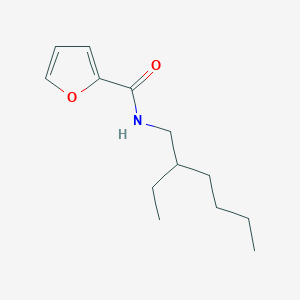
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
